molecular formula C6H12N2O3S B1287861 4-methanesulfonylpiperazine-1-carbaldehyde CAS No. 139605-60-0

4-methanesulfonylpiperazine-1-carbaldehyde

Cat. No. B1287861
Key on ui cas rn: 139605-60-0
M. Wt: 192.24 g/mol
InChI Key: KWZZJCDZLWFHNU-UHFFFAOYSA-N
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Patent
US06194409B1

Procedure details

3.5 mL of methane sulfonylchloride in 50 mL of dichloromethane was added slowly to a solution of 4.9 g of l-formylpiperazine and 6.1 mL of triethylamine in 100 mL of dichloromethane at 0° C. After stirring for 1 hour water was added and the organic layer was separated. The aqueous layer was extracted several times with dichloromethane. The combined organic layers were dried (MgSO4) and concentrated to yield 5.8 g of 1-formyl-4-(methylsulfonyl)piperazine. The crude product was dissolved in 1 SmI of ethanol and 15 mL of aqueous 2N NaOH and stirred for 1.5 hours at 80° C. After cooling to room temperature water was added and extracted several times with dichloromethane. The combine organic layers were dried (MgSO4) and concentrated to give 2.9 g of the title compound 14b. 1H-NMR 200 MHz (DMSOd6) δ: 2.70-2.77 (4H, m), 2.83 (3H, s), 2.95-3.02 (4H, m).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7].C(N(CC)CC)C.O>ClCCl>[CH:6]([N:8]1[CH2:13][CH2:12][N:11]([S:2]([CH3:1])(=[O:4])=[O:3])[CH2:10][CH2:9]1)=[O:7]

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
4.9 g
Type
reactant
Smiles
C(=O)N1CCNCC1
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted several times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=O)N1CCN(CC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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